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molecular formula C6H3BrClN3 B3180376 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1569514-98-2

2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B3180376
M. Wt: 232.46 g/mol
InChI Key: HSMNZAAANMEUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334278B2

Procedure details

To a stirred solution of 5-bromo-6-chloro-3-trimethylsilanylethynyl-pyrazin-2-ylamine (2.0 g, 6.58 mmol) in THF (28 mL) was added a 1 M solution of KOtBu in THF (7.24 mL, 7.24 mmol) slowly at 0° C. under a nitrogen atmosphere. The reaction mixture was stirred at 0° C. for 10 min and then warmed to room temperature. After 2 h, the mixture was concentrated in vacuo and the residue obtained was suspended in water (7.5 mL) and saturated aqueous NaHCO3 (7.5 mL) and stirred overnight at room temperature The solid was filtered, washed with water and hexanes then dried in an oven at 80° C. to give 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine (1.64 g) as brown solid. LC-MS: 232 (M−H). This was used directly without further purification.
Name
5-bromo-6-chloro-3-trimethylsilanylethynyl-pyrazin-2-ylamine
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
7.24 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([C:10]#[C:11][Si](C)(C)C)[C:5]([NH2:9])=[N:6][C:7]=1[Cl:8].CC([O-])(C)C.[K+].C([O-])(O)=O.[Na+]>C1COCC1.O>[Br:1][C:2]1[N:3]=[C:4]2[CH:10]=[CH:11][NH:9][C:5]2=[N:6][C:7]=1[Cl:8] |f:1.2,3.4|

Inputs

Step One
Name
5-bromo-6-chloro-3-trimethylsilanylethynyl-pyrazin-2-ylamine
Quantity
2 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1Cl)N)C#C[Si](C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
28 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
7.24 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
7.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water and hexanes
CUSTOM
Type
CUSTOM
Details
then dried in an oven at 80° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1N=C2C(=NC1Cl)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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